
4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, or 4-IPC, is an organic compound that is used in a variety of scientific applications. It is an important chemical for research in synthetic organic chemistry, and its unique properties have made it a valuable tool for a variety of applications.
科学的研究の応用
4-IPC has a variety of scientific research applications. It is used as a building block in organic synthesis, as a reagent in organic synthesis, and as a catalyst in organic synthesis. It is also used as a ligand in coordination chemistry and as a substrate in enzyme-catalyzed reactions. Additionally, 4-IPC has been used in the synthesis of various bioactive compounds, such as drugs, peptides, and natural products.
作用機序
The mechanism of action of 4-IPC is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a variety of complexes with other molecules. Additionally, 4-IPC has been shown to be capable of forming hydrogen bonds with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-IPC are not well understood. However, it has been shown to have some antioxidant activity, as well as some anti-inflammatory and anti-microbial activity. Additionally, 4-IPC has been shown to have some potential for use as a drug delivery system.
実験室実験の利点と制限
The advantages of using 4-IPC in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 4-IPC is relatively stable, making it an ideal choice for long-term experiments. However, there are some limitations to using 4-IPC in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, 4-IPC can react with other molecules, which can lead to unexpected results.
将来の方向性
There are a variety of potential future directions for 4-IPC research. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential as a drug delivery system. Additionally, research could be conducted to explore its potential for use in the synthesis of other bioactive compounds, such as peptides and natural products. Finally, research could be conducted to explore its potential for use in other applications, such as catalysis and coordination chemistry.
合成法
4-IPC is most commonly synthesized via a three-step reaction of propionic anhydride, isopropyl alcohol, and 3,5-dimethylpyrrole. The first step involves the reaction of propionic anhydride and isopropyl alcohol to form a propionate ester. The second step involves the reaction of the propionate ester with 3,5-dimethylpyrrole to form a propionate amide. The final step involves the reaction of the propionate amide with an acid-catalyzed dehydration reaction to form 4-IPC. This synthesis method is relatively simple and efficient, making it an ideal choice for research purposes.
特性
IUPAC Name |
3,5-dimethyl-4-propan-2-yloxycarbonyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-5(2)16-11(15)8-6(3)9(10(13)14)12-7(8)4/h5,12H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDAPQLSIBPJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC(C)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2785748.png)
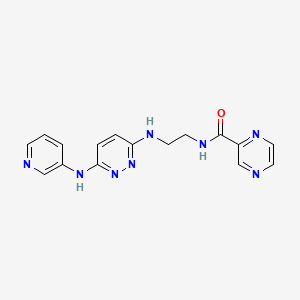
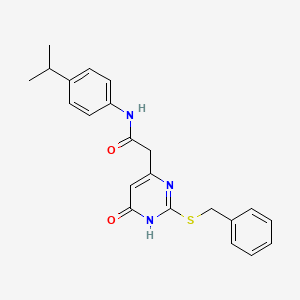


![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2785756.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2785758.png)
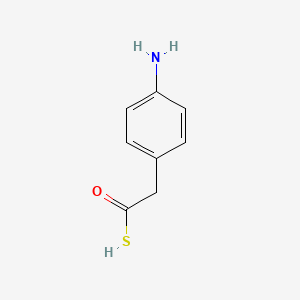
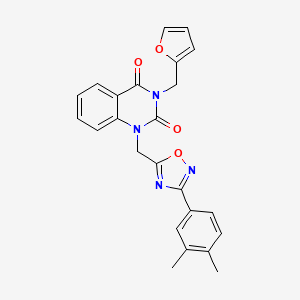

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2785766.png)
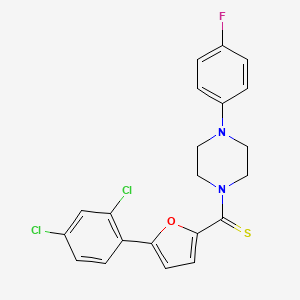
![2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B2785770.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2785771.png)